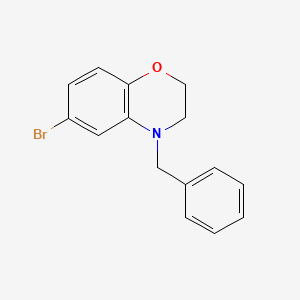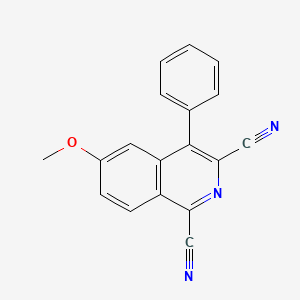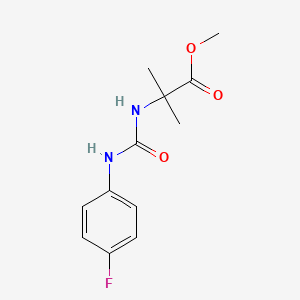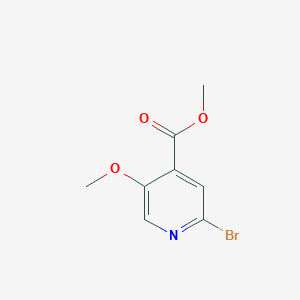![molecular formula C16H22S2Sn2 B8777024 trimethyl-(2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)stannane](/img/structure/B8777024.png)
trimethyl-(2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)stannane
Descripción general
Descripción
2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene is an organotin compound with the molecular formula C16H22S2Sn2. It is a derivative of benzo[1,2-b:4,5-b’]dithiophene, a heterocyclic compound containing sulfur atoms. This compound is notable for its applications in organic electronics, particularly in the field of organic photovoltaics and organic light-emitting diodes (OLEDs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general procedure includes the following steps:
Preparation of the starting material: Benzo[1,2-b:4,5-b’]dithiophene is brominated to form 2,6-dibromobenzo[1,2-b:4,5-b’]dithiophene.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains the primary synthetic route. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent choice, and catalyst loading, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene primarily undergoes substitution reactions due to the presence of the trimethylstannyl groups. These reactions include:
Cross-coupling reactions: The compound can participate in various cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, to form carbon-carbon bonds.
Halogenation: The trimethylstannyl groups can be replaced by halogens (e.g., bromine or iodine) under appropriate conditions.
Common Reagents and Conditions:
Palladium catalysts: Commonly used in cross-coupling reactions.
Bases: Such as cesium carbonate or potassium carbonate.
Solvents: Tetrahydrofuran (THF) or toluene are often used as solvents in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can yield various substituted benzo[1,2-b:4,5-b’]dithiophene derivatives .
Aplicaciones Científicas De Investigación
2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:
Organic Photovoltaics (OPVs): It is used as a building block for the synthesis of donor-acceptor polymers in OPVs, which are devices that convert sunlight into electricity.
Organic Light-Emitting Diodes (OLEDs): The compound is used in the development of OLED materials, which are used in display technologies.
Organic Field-Effect Transistors (OFETs): It is employed in the fabrication of OFETs, which are used in flexible electronic devices.
Mecanismo De Acción
The mechanism by which 2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene exerts its effects is primarily through its ability to participate in cross-coupling reactions. The trimethylstannyl groups act as leaving groups, allowing the formation of new carbon-carbon bonds. This property is crucial for the synthesis of various organic electronic materials. The molecular targets and pathways involved include the palladium-catalyzed activation of the carbon-tin bond, followed by the formation of a new carbon-carbon bond with an organic halide .
Comparación Con Compuestos Similares
2,6-Dibromobenzo[1,2-b4,5-b’]dithiophene: A precursor in the synthesis of 2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene.
2,6-Bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b4,5-b’]dithiophene: A similar compound with additional alkoxy groups, used in the synthesis of organic electronic materials.
Uniqueness: 2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene is unique due to its specific structure, which allows it to participate in a wide range of cross-coupling reactions. This versatility makes it a valuable building block in the synthesis of various organic electronic materials, particularly in the fields of OPVs, OLEDs, and OFETs .
Propiedades
Fórmula molecular |
C16H22S2Sn2 |
|---|---|
Peso molecular |
515.9 g/mol |
Nombre IUPAC |
trimethyl-(2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)stannane |
InChI |
InChI=1S/C10H4S2.6CH3.2Sn/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9;;;;;;;;/h1-2,5-6H;6*1H3;; |
Clave InChI |
NSJUTGAFHWENGR-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=CC2=CC3=C(C=C2S1)C=C(S3)[Sn](C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
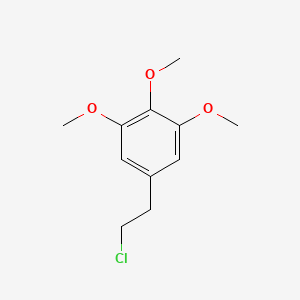
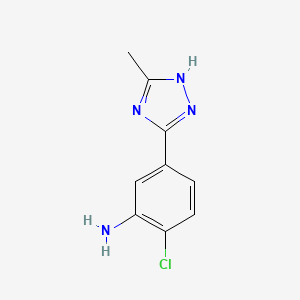
![Sodium;[[(3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8776953.png)
![4-[(Dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B8776961.png)
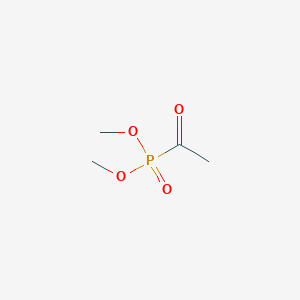
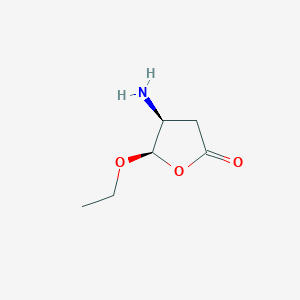
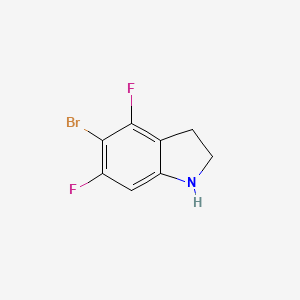
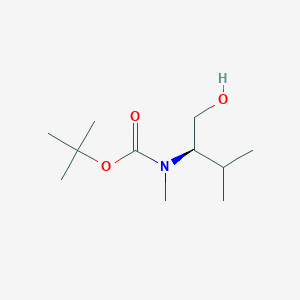
![N',N'-dimethyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B8777009.png)
